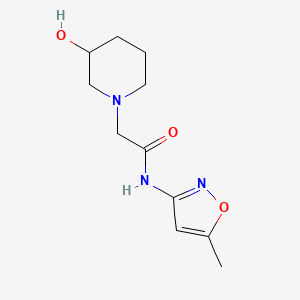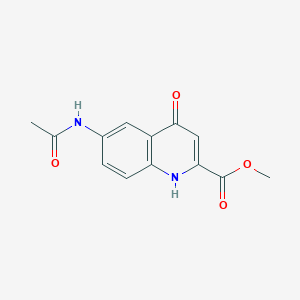![molecular formula C15H23NO B1462954 {1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol CAS No. 1241141-90-1](/img/structure/B1462954.png)
{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol
Übersicht
Beschreibung
{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol, also known as 1-{2,5-dimethylphenylmethyl}-4-piperidinol, is an organic compound with a variety of uses. It is a colorless liquid with a faint odor, and is soluble in water, ethanol, and other organic solvents. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of other compounds, such as alkyl amines and amides.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
Piperidine derivatives are pivotal in the synthesis of various pharmaceutical compounds due to their presence in many drug molecules . The versatility of “{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol” allows for its use in the synthesis of complex pharmaceuticals, particularly in the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These structures are often key building blocks in the development of new medications.
Antimalarial Drug Development
Research has shown that certain piperidine derivatives exhibit significant antimalarial activity . “{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol” could be used to synthesize analogs with high selectivity for resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The compound’s structure could be modified to enhance its efficacy and selectivity as an antimalarial agent.
Discovery of Antioxidants
Piperidine derivatives are known to possess antioxidant properties . The structural features of “{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol” could be explored for the development of potent antioxidants. These compounds can play a significant role in preventing oxidative stress-related diseases by neutralizing free radicals.
Chemical Library Construction
As a unique chemical entity, “{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol” can be included in chemical libraries used for high-throughput screening . These libraries are essential for the discovery of new bioactive compounds in various therapeutic areas.
Neurological Disorder Treatments
Piperidine derivatives are often investigated for their potential in treating neurological disorders due to their ability to interact with various neurotransmitter systems . The compound could be a candidate for the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Agricultural Chemical Research
The structural adaptability of piperidine derivatives makes them suitable for the development of agricultural chemicals . “{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol” could be utilized to create new pesticides or herbicides with improved safety profiles and effectiveness.
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities . They have been utilized as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
For instance, some piperidine derivatives have been found to inhibit the growth of certain microorganisms, suggesting a potential antimicrobial mode of action .
Biochemical Pathways
Piperidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Piperidine derivatives have been found to exert a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Eigenschaften
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-3-4-13(2)15(9-12)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNYLDPMRFCKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



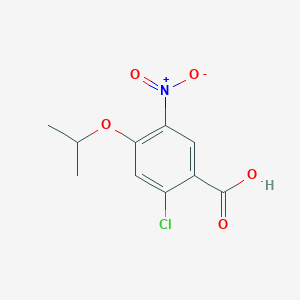

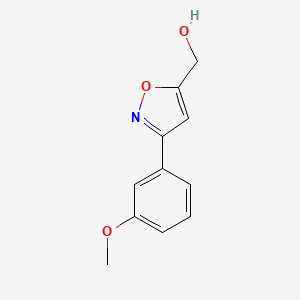
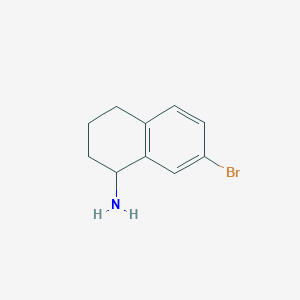
![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)
![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)

